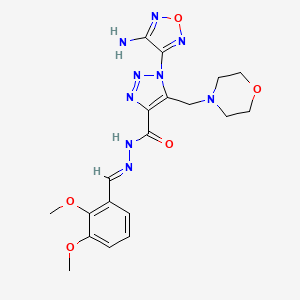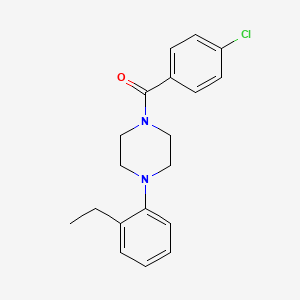
N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, also known as DIF-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
作用机制
The exact mechanism of action of N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is not fully understood. However, it has been proposed that N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide may act through the inhibition of various signaling pathways, including the Wnt and NF-kB pathways. Additionally, N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to induce cell cycle arrest and apoptosis. In Alzheimer's disease research, N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to reduce the levels of beta-amyloid plaques and improve cognitive function in animal models. In Parkinson's disease research, N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
实验室实验的优点和局限性
One advantage of using N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide in lab experiments is its relatively low toxicity compared to other anti-cancer agents. Additionally, N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to have a broad spectrum of anti-cancer activity, making it a potentially useful therapeutic agent for various types of cancer. However, one limitation of using N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the study of N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. One area of research is the identification of the exact mechanism of action of N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, which may provide insights into its therapeutic potential. Additionally, further studies are needed to investigate the potential use of N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide in combination with other anti-cancer agents to enhance its efficacy. Finally, more research is needed to explore the potential use of N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide in other diseases, such as neurodegenerative disorders and autoimmune diseases.
In conclusion, N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a synthetic compound that has shown promising therapeutic potential in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, further research is needed to explore its potential therapeutic applications and identify new directions for its study.
合成方法
N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is synthesized through a multi-step process involving the reaction of 2,4-dimethylbenzaldehyde with indole-3-acetic acid, followed by a reduction and acetylation step. The final product is obtained as a white solid with a melting point of 128-130°C.
科学研究应用
N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer. In Alzheimer's disease research, N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease research, N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(3-formylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-7-8-17(14(2)9-13)20-19(23)11-21-10-15(12-22)16-5-3-4-6-18(16)21/h3-10,12H,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYRFVQBRYUFJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-({[5-(4-chlorobenzoyl)-2-furyl]methyl}thio)-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5738638.png)


![4-tert-butyl-N'-[(2-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5738662.png)
![4-(2-methyl-1H-imidazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5738670.png)


![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-(methylthio)benzamide](/img/structure/B5738695.png)


![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5738718.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-(4-methoxyphenyl)acetamide](/img/structure/B5738732.png)